Fmoc-Cys(Mmt)-OH vs. Fmoc-Cys(Trt)-OH: Comparative Acid Lability for Selective On-Resin Deprotection
The Mmt thiol-protecting group in Fmoc-Cys(Mmt)-OH exhibits significantly higher acid lability than the trityl (Trt) group in the standard comparator Fmoc-Cys(Trt)-OH [1]. This enables quantitative and selective removal of the Mmt group under very mild acidic conditions (0.5-1.0% TFA) that leave other common acid-labile protecting groups, such as tert-butyl (tBu) and Trt itself, completely intact [1].
| Evidence Dimension | Acid lability (TFA concentration for quantitative deprotection on solid-phase) |
|---|---|
| Target Compound Data | Quantitative removal achieved with 0.5-1.0% TFA |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH (Trt group requires significantly higher TFA concentration for removal) |
| Quantified Difference | S-Mmt is 'considerably more acid labile' than S-Trt; Mmt is fully cleaved at 0.5-1.0% TFA while S-Trt and tert-butyl groups remain intact |
| Conditions | On-resin, solid-phase peptide synthesis |
Why This Matters
This allows for true orthogonal deprotection strategies in SPPS, enabling the synthesis of complex, multi-protected peptides without compromising the integrity of other acid-labile side-chain protecting groups.
- [1] Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148-153. View Source
